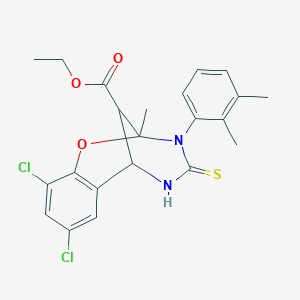
ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound It features a unique structure with multiple functional groups, including chloro, dimethylphenyl, methyl, thioxo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Step 1: Formation of the benzoxadiazocine core through cyclization reactions.
Step 2: Introduction of chloro and dimethylphenyl groups via substitution reactions.
Step 3: Addition of the thioxo group through thiolation reactions.
Step 4: Esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo group to sulfoxide or sulfone.
Reduction: Reduction of chloro groups to corresponding hydrocarbons.
Substitution: Replacement of chloro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups in place of chloro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate: Differing by the presence of an oxo group instead of a thioxo group.
Ethyl 8,10-dichloro-3-(2,3-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-acetate: Differing by the presence of an acetate group instead of a carboxylate group.
These comparisons can help in understanding the unique properties and potential advantages of this compound.
Properties
Molecular Formula |
C22H22Cl2N2O3S |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-10-(2,3-dimethylphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-5-28-20(27)17-18-14-9-13(23)10-15(24)19(14)29-22(17,4)26(21(30)25-18)16-8-6-7-11(2)12(16)3/h6-10,17-18H,5H2,1-4H3,(H,25,30) |
InChI Key |
HPZYSCSRCJYSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C(=CC(=C3)Cl)Cl)OC1(N(C(=S)N2)C4=CC=CC(=C4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















